

# ATTO 565 Maleimide Conjugation to Thiols: Application Notes and Protocols

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## Compound of Interest

Compound Name: ATTO 565 maleimide

Cat. No.: B12376779

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## Introduction

ATTO 565, a fluorescent label from the rhodamine dye family, is characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2][3][4][5][6] These properties make it an ideal candidate for a wide range of applications in life sciences, including protein, DNA, and RNA labeling.[1][2][3] Its utility extends to advanced microscopy techniques such as single-molecule detection, PALM, dSTORM, and STED, as well as flow cytometry (FACS) and fluorescence in-situ hybridization (FISH).[1][4] The maleimide functional group of ATTO 565 allows for its specific covalent attachment to thiol groups, primarily found in the cysteine residues of proteins.[2][3][7] This conjugation reaction is a cornerstone of bioconjugation, enabling the precise labeling of biomolecules for various downstream applications.[8]

The reaction between a maleimide and a thiol group proceeds via a Michael addition, forming a stable thioether bond.[8][9][10] This reaction is highly selective for thiols, especially within a pH range of 6.5 to 7.5.[8][10] At a neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[8][10]

This document provides detailed protocols for the conjugation of **ATTO 565 maleimide** to thiol-containing molecules, guidance on optimizing reaction conditions, and methods for purifying and characterizing the final conjugate.

## Properties of ATTO 565 Maleimide

Quantitative data for ATTO 565 is summarized in the table below. This information is crucial for calculating the degree of labeling and for spectroscopic analyses.

Property	Value	Reference
Molecular Weight (MW)	733 g/mol	<a href="#">[1]</a>
Excitation Maximum ( $\lambda_{\text{abs}}$ )	564 nm	<a href="#">[1]</a>
Extinction Coefficient ( $\epsilon_{\text{max}}$ )	$1.2 \times 10^5 \text{ M}^{-1}\text{cm}^{-1}$	<a href="#">[1]</a>
Emission Maximum ( $\lambda_{\text{fl}}$ )	590 nm	<a href="#">[1]</a>
Fluorescence Quantum Yield ( $\eta_{\text{fl}}$ )	90%	<a href="#">[1]</a>
Fluorescence Lifetime ( $\tau_{\text{fl}}$ )	4.0 ns	<a href="#">[1]</a>
Correction Factor at 260 nm (CF260)	0.27	<a href="#">[1]</a>
Correction Factor at 280 nm (CF280)	0.12	<a href="#">[1]</a>

## Experimental Protocols

### Preparation of Protein and Dye Solutions

This protocol outlines the essential steps for preparing your protein and **ATTO 565 maleimide** for conjugation.

Materials:

- Protein or other thiol-containing molecule
- ATTO 565 maleimide**
- Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES (10-100 mM, pH 7.0-7.5), degassed.[\[1\]](#)[\[11\]](#) Avoid buffers containing thiols like DTT or 2-mercaptoethanol in the final

reaction mixture.[11]

- Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[1][11]
- Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)[2][11]
- Quenching Reagent: Cysteine, 2-mercaptoethanol, or glutathione.[1]
- Purification column (e.g., Sephadex G-25) or dialysis equipment.[1]

#### Protein Preparation:

- Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL (typically 50-100  $\mu$ M).[1][7][11] Degassing the buffer is critical to prevent the re-oxidation of thiols.[7]
- Reduction of Disulfide Bonds (if necessary): If your protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 100-fold molar excess of TCEP.[11][12] Incubate for 30-60 minutes at room temperature.[13] TCEP is recommended as it does not contain a thiol and does not need to be removed before adding the maleimide.[11] If DTT is used, it must be removed (e.g., by a desalting column) before adding the dye, as it will compete for the maleimide.[1][12]

#### ATTO 565 Maleimide Stock Solution Preparation:

- Immediately before use, prepare a 10-20 mM stock solution of **ATTO 565 maleimide** in anhydrous DMSO or DMF.[1][11]
- Vortex the solution briefly to ensure it is fully dissolved.[11]
- Protect the stock solution from light.[1] Unused stock solution can be stored at -20°C for up to one month, protected from light and moisture.[2][11]

## Conjugation Reaction

This section describes the procedure for reacting **ATTO 565 maleimide** with your prepared protein.

#### Procedure:

- Add the **ATTO 565 maleimide** stock solution to the protein solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.[\[1\]](#)[\[11\]](#) It is recommended to perform trial conjugations with varying molar ratios to determine the optimal ratio for your specific protein.[\[13\]](#)
- Add the dye solution dropwise while gently stirring or vortexing the protein solution.[\[1\]](#)
- Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[\[1\]](#)[\[11\]](#) The reaction should be carried out in the dark to prevent photobleaching of the dye.[\[1\]](#)[\[11\]](#)
- Quenching the Reaction: To stop the conjugation reaction, add a low molecular weight thiol like cysteine or 2-mercaptoethanol to consume any excess maleimide reagent.[\[1\]](#)

## Purification of the Conjugate

After the reaction, it is crucial to remove unreacted dye and byproducts.

#### Procedure:

- Separate the ATTO 565-labeled protein from the unreacted dye and quenching reagent using a size-exclusion chromatography column (e.g., Sephadex G-25) or by extensive dialysis at 4°C in an appropriate buffer.[\[1\]](#)[\[14\]](#)
- Elute the column with the reaction buffer (e.g., PBS). The first colored fraction will be the labeled protein.

## Storage of the Conjugate

Proper storage is essential to maintain the stability of the labeled protein.

- For short-term storage (up to one week), keep the conjugate at 2-8°C in the dark.[\[11\]](#)
- For long-term storage, add a cryoprotectant like 50% glycerol and store at -20°C.[\[11\]](#) Alternatively, adding 5-10 mg/mL BSA as a stabilizer and 0.01-0.03% sodium azide to prevent microbial growth can extend shelf life.[\[11\]](#)

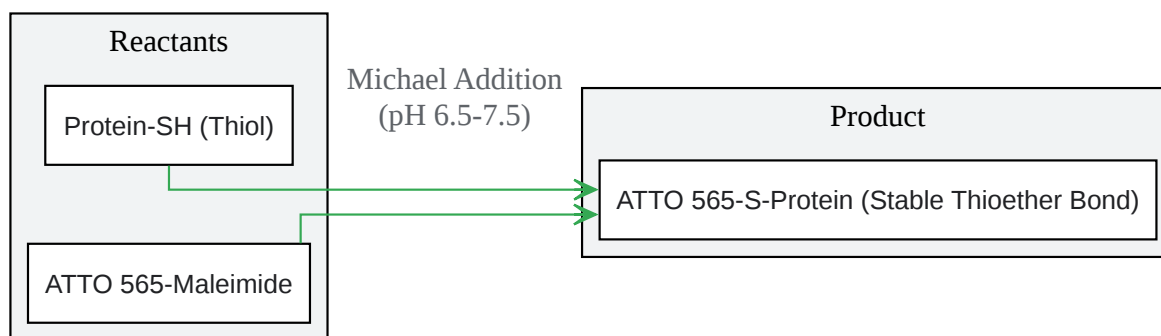
## Characterization of the Conjugate

The degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

Procedure:

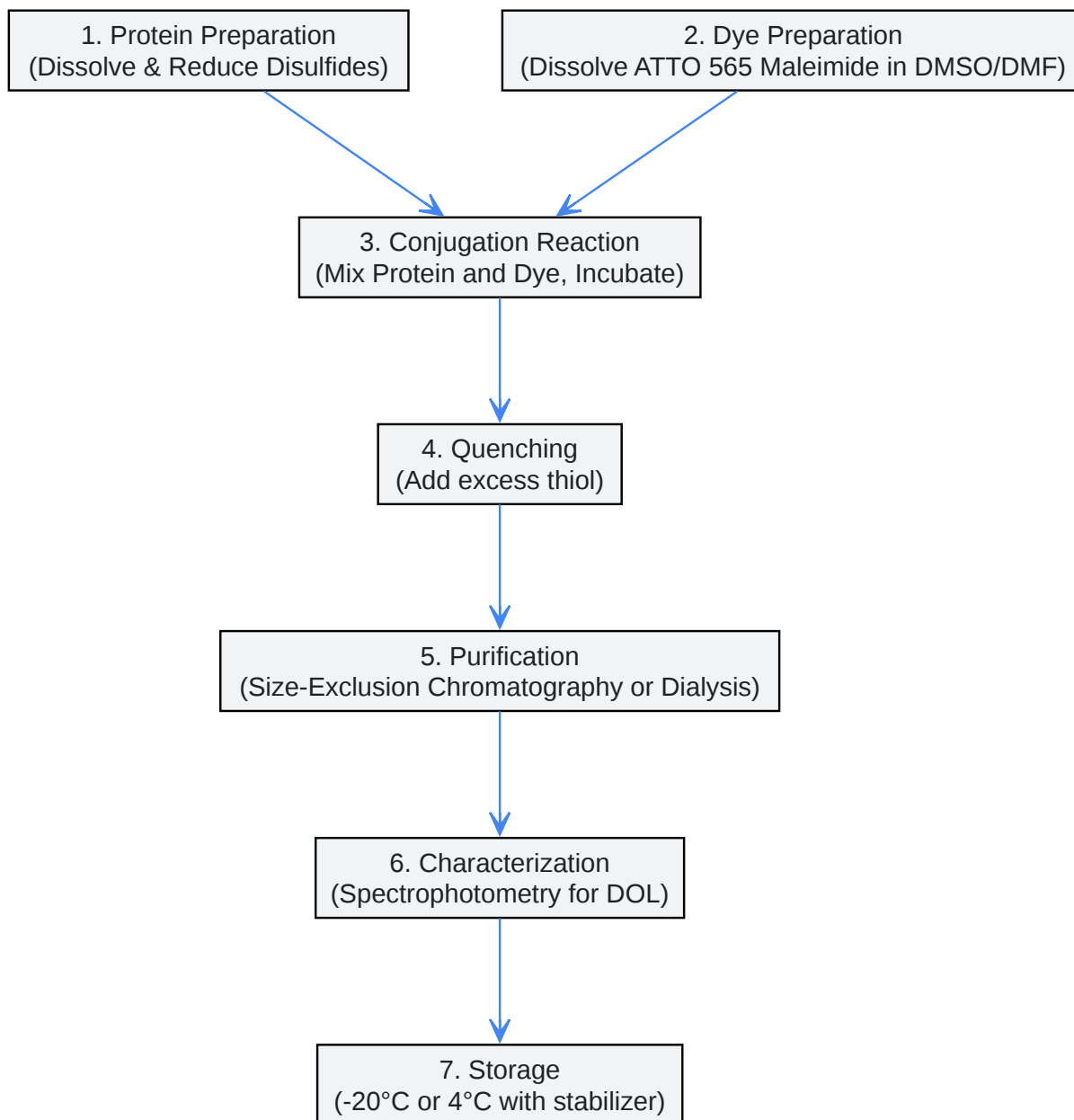
- Measure the absorbance of the purified conjugate at 280 nm ( $A_{\text{prot}}$ ) and at the excitation maximum of ATTO 565, which is 564 nm ( $A_{\text{dye}}$ ).
- Calculate the protein concentration using the following formula:
  - Protein Concentration (M) =  $[A_{\text{prot}} - (A_{\text{dye}} \times \text{CF280})] / \epsilon_{\text{prot}}$ 
    - Where  $\epsilon_{\text{prot}}$  is the molar extinction coefficient of the protein at 280 nm and CF280 is the correction factor for the dye's absorbance at 280 nm (0.12 for ATTO 565).<sup>[1]</sup>
- Calculate the degree of labeling using the following formula:
  - $\text{DOL} = A_{\text{dye}} / (\epsilon_{\text{dye}} \times \text{Protein Concentration (M)})$ 
    - Where  $\epsilon_{\text{dye}}$  is the molar extinction coefficient of ATTO 565 at 564 nm (120,000  $\text{M}^{-1}\text{cm}^{-1}$ ).<sup>[1]</sup>

## Diagrams



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Caption: Thiol-Maleimide Conjugation Reaction.



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Caption: Experimental Workflow for **ATTO 565 Maleimide** Conjugation.

## Troubleshooting

Issue	Possible Cause	Suggested Solution
Low Labeling Efficiency	Insufficient reduction of disulfide bonds.	Increase the concentration of the reducing agent (TCEP) or the incubation time. <a href="#">[13]</a>
Hydrolysis of the maleimide group.	Ensure the pH of the reaction buffer is between 6.5 and 7.5. <a href="#">[8]</a> <a href="#">[10]</a> Prepare the maleimide stock solution immediately before use. <a href="#">[11]</a>	
Suboptimal dye-to-protein molar ratio.	Perform a titration with different molar ratios (e.g., 5:1, 10:1, 20:1) to find the optimal concentration. <a href="#">[13]</a>	
Presence of competing thiols in the buffer.	Ensure that the final reaction buffer is free of thiol-containing reagents like DTT or 2-mercaptoethanol. <a href="#">[11]</a>	
Protein Precipitation	Protein instability under reaction conditions.	Optimize buffer conditions (pH, ionic strength). <a href="#">[13]</a> Consider performing the reaction at 4°C. <a href="#">[1]</a> <a href="#">[11]</a>
Hydrophobicity of the dye.	For proteins prone to aggregation, consider using a more hydrophilic linker if available, or optimize the purification method to remove aggregates.	
Inconsistent Results	Variability in reaction conditions.	Standardize all reaction parameters, including concentrations, volumes, incubation times, and temperatures. <a href="#">[13]</a>

Incomplete reduction of disulfide bonds.

Quantify the number of free thiols before conjugation using methods like Ellman's assay to ensure consistent starting material.[13]

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